2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide
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Overview
Description
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide is a complex organic compound that features a combination of imidazole, thioether, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 4-ethoxyphenylthiol, under basic conditions to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is reacted with mesityl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of imidazole derivatives with biological targets.
Materials Science: Its unique functional groups make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide is not fully understood. it is believed to interact with specific molecular targets through its imidazole and thioether groups. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide: Similar structure with a methoxy group instead of an ethoxy group.
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: Similar structure with a phenyl group instead of a mesityl group.
Uniqueness
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide is unique due to the combination of its functional groups, which may confer specific biological or chemical properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-5-27-19-8-6-18(7-9-19)25-11-10-23-22(25)28-14-20(26)24-21-16(3)12-15(2)13-17(21)4/h6-13H,5,14H2,1-4H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLMVCAFMIJJRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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